molecular formula C18H18FN3O3 B2805105 2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034387-69-2

2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2805105
CAS No.: 2034387-69-2
M. Wt: 343.358
InChI Key: NCAWPYXHGXCQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
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Scientific Research Applications

Fluoroionophore-based Research

Research has explored the development of fluoroionophores from diamine-salicylaldehyde derivatives, highlighting their potential in detecting and chelating metal cations like Zn+2 and Cd+2. These compounds, through their selective chelation properties, offer avenues for cellular metal staining, leveraging fluorescence methods for the detection of specific metal ions in various environments, including semi-aqueous solutions (Hong et al., 2012).

Anticancer Activity and Synthesis of Pyridine-linked Thiazole Derivatives

A study on the synthesis of pyridine-linked thiazole hybrids revealed promising anticancer activity against several cancer cell lines, including liver carcinoma and breast cancer. The research focused on synthesizing these compounds and evaluating their cytotoxicity, providing insights into their potential as anticancer agents. Docking studies have also offered valuable information regarding their binding sites, suggesting their applicability in cancer therapy (Alqahtani & Bayazeed, 2020).

Chemosensor Development for Zn2+ Detection

Investigations into the synthesis of a new chemosensor for Zn2+ detection have shown significant potential for real-world applications. The chemosensor displayed remarkable fluorescence enhancement in the presence of Zn2+, with applications extending to living cells and water samples, thus demonstrating its utility in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).

Fluorinated Sigma-1 Receptor Modulator Research

A study on the synthesis of a fluorinated derivative of the sigma-1 receptor modulator E1R, specifically focusing on its potential implications and structural derivations, exemplifies the ongoing research into receptor modulators. Such compounds are of interest due to their potential therapeutic applications, highlighting the importance of fluorinated derivatives in medicinal chemistry (Kuznecovs et al., 2020).

Antiallergic Agent Development

Research into new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has aimed at discovering novel antiallergic compounds. This work involved synthesizing a series of compounds and evaluating their potency in comparison to existing antiallergic medications, indicating the potential for developing more effective treatments (Menciu et al., 1999).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-14-3-5-16(6-4-14)25-12-17(23)21-10-13-8-15(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11H,1-2,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAWPYXHGXCQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.